

# Technical Guide: An Overview of CAS Number 51210-01-6 (2-(hydroxymethyl)menthol)

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## Compound of Interest

Compound Name: 2-(Hydroxymethyl)menthol

Cat. No.: B15176484

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on CAS number 51210-01-6. A comprehensive search has revealed a significant lack of in-depth technical data required for a full whitepaper, including experimental protocols, extensive quantitative data, and established biological pathways.

## Introduction

CAS number 51210-01-6 identifies the chemical compound 2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol, also known by its synonym 2-hydroxymethylmenthol.<sup>[1]</sup> This molecule is a derivative of menthol, a well-studied monoterpenoid known for its wide range of biological activities and applications. However, **2-(hydroxymethyl)menthol** itself remains a largely uncharacterized compound. This guide aims to consolidate the limited available information and highlight the significant knowledge gaps that present opportunities for future research.

## Chemical and Physical Properties

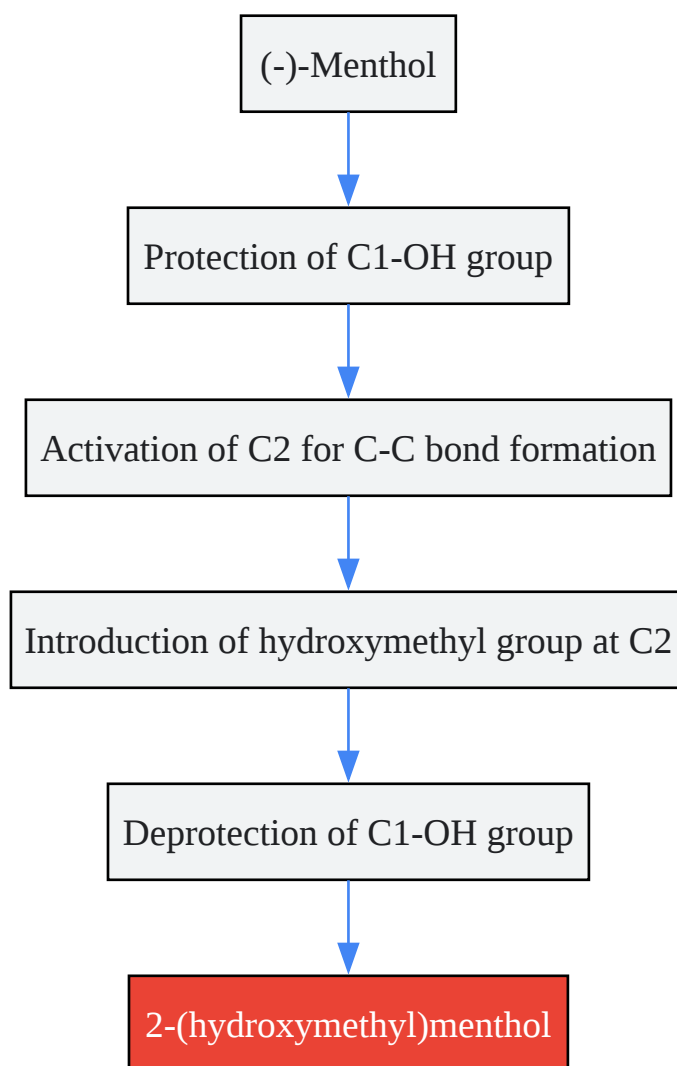
The fundamental properties of **2-(hydroxymethyl)menthol** are summarized in the table below. It is important to note that much of the available data is estimated and has not been experimentally verified in published literature.

Property	Value	Source
CAS Number	51210-01-6	
Chemical Name	2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol	[1]
Synonyms	2-hydroxymethylmenthol, 2-Hydroxymethyl-6-isopropyl-3-methyl-cyclohexanol	[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>2</sub>	[1]
Molecular Weight	186.29 g/mol	[1]
Boiling Point (estimated)	291.00 to 292.00 °C @ 760.00 mm Hg	
Flash Point (estimated)	270.00 °F (132.22 °C)	
Water Solubility (estimated)	234.2 mg/L @ 25 °C	

## Synthesis

A thorough review of scientific literature and chemical databases did not yield any specific, published experimental protocols for the synthesis of **2-(hydroxymethyl)menthol**. While numerous methods exist for the synthesis and modification of menthol and its isomers, a detailed procedure for the hydroxymethylation at the C-2 position of the cyclohexane ring of menthol is not readily available. General chemical principles suggest that such a synthesis could potentially be achieved through a multi-step process involving the protection of the existing hydroxyl group, followed by a formylation or related C1-alkylation at the C-2 position, and subsequent reduction. However, without experimental validation, this remains speculative.

Logical Workflow for a Hypothetical Synthesis:



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Caption: Hypothetical synthetic pathway for **2-(hydroxymethyl)menthol**.

## Biological Activity and Mechanism of Action

There is currently no published research detailing the biological activity, pharmacology, or mechanism of action of **2-(hydroxymethyl)menthol**. While the parent compound, menthol, is known to interact with various biological targets, most notably as an agonist of the TRPM8 receptor responsible for its characteristic cooling sensation, it is not possible to extrapolate these activities to the 2-hydroxymethyl derivative without empirical evidence. The addition of a hydroxymethyl group could significantly alter the molecule's polarity, size, and ability to interact with biological receptors, potentially leading to a novel pharmacological profile or a loss of the activities associated with menthol.

## Quantitative Data

No quantitative biological data, such as IC<sub>50</sub> values, binding affinities (K<sub>i</sub> or K<sub>a</sub>), pharmacokinetic parameters (ADME), or toxicological data (LD<sub>50</sub>), for **2-(hydroxymethyl)menthol** has been reported in the public domain.

## Commercial and Research Status

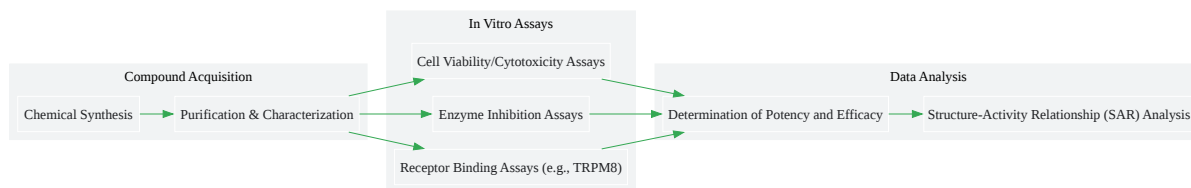
Information from chemical suppliers indicates that **2-(hydroxymethyl)menthol** is for "information only" and is "not used for fragrances or flavors". This suggests that the compound may be available in limited quantities for research purposes but has not found a commercial application. A patent has listed this CAS number in a system for releasing edible materials, though this does not provide specific details on the properties or function of the compound itself.

## Future Research Directions

The significant lack of data for **2-(hydroxymethyl)menthol** presents a number of opportunities for future research:

- Development of a reliable synthetic route: A validated, scalable synthesis is the first step toward enabling further study of this compound.
- Screening for biological activity: Given the diverse activities of other menthol derivatives, **2-(hydroxymethyl)menthol** could be screened against a variety of biological targets, including TRP channels, to determine if it possesses any interesting pharmacological properties.
- Comparative studies with menthol: A direct comparison of the biological and sensory properties of **2-(hydroxymethyl)menthol** with those of menthol would elucidate the impact of the C-2 hydroxymethyl group.

Experimental Workflow for Preliminary Biological Screening:



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Caption: A potential workflow for the initial biological evaluation of **2-(hydroxymethyl)menthol**.

## Conclusion

In conclusion, CAS number 51210-01-6, or **2-(hydroxymethyl)menthol**, is a menthol derivative for which there is a significant dearth of scientific information. Its basic chemical identity is known, but its synthesis, biological properties, and potential applications remain unexplored. This presents an open field for researchers interested in the structure-activity relationships of terpenoids and the discovery of novel bioactive molecules.

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## References

- 1. mdpi.com [mdpi.com]
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